Dioxygen monofluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

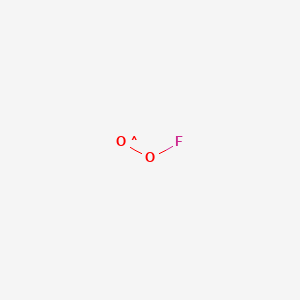

Dioxygen monofluoride (OF2) is a chemical compound that is composed of one oxygen atom and one fluorine atom. It is a highly reactive gas that is used in various scientific research applications. OF2 was first synthesized by Paul Lebeau in 1929 by reacting fluorine gas with oxygen gas.

作用機序

Dioxygen monofluoride is a highly reactive gas that reacts with various organic and inorganic compounds. It is a strong oxidizing agent that can oxidize various organic compounds. Dioxygen monofluoride can also fluorinate various organic compounds by replacing hydrogen atoms with fluorine atoms.

生化学的および生理学的効果

Dioxygen monofluoride is a toxic gas that can cause severe irritation to the eyes and respiratory system. It can also cause skin burns and lung damage. Dioxygen monofluoride is not used in any biochemical or physiological applications due to its toxicity.

実験室実験の利点と制限

Dioxygen monofluoride is a highly reactive gas that can be used in various organic synthesis applications. It is a strong oxidizing agent that can be used to oxidize various organic compounds. However, Dioxygen monofluoride is a toxic gas that requires extreme caution when handling. It should only be used in a well-ventilated area with appropriate safety equipment.

将来の方向性

Dioxygen monofluoride has potential applications in the production of fluorinated compounds and as an etching gas in the semiconductor industry. Further research can be done to optimize the synthesis of Dioxygen monofluoride and to develop new applications for this compound. Dioxygen monofluoride can also be used as a fluorinating agent in the production of pharmaceuticals and agrochemicals. Further research can be done to investigate the potential applications of Dioxygen monofluoride in these fields.

合成法

Dioxygen monofluoride can be synthesized by the reaction of fluorine gas with oxygen gas. This reaction is highly exothermic and should be carried out with extreme caution. The reaction can be carried out in a stainless-steel vessel that is cooled to -196°C. The resulting Dioxygen monofluoride gas can be purified by fractional distillation.

科学的研究の応用

Dioxygen monofluoride is used in various scientific research applications. It is used as a fluorinating agent in organic synthesis. It is also used as a catalyst in the production of fluorinated compounds. Dioxygen monofluoride is also used in the semiconductor industry as an etching gas for silicon dioxide.

特性

CAS番号 |

15499-23-7 |

|---|---|

製品名 |

Dioxygen monofluoride |

分子式 |

FO2 |

分子量 |

50.997 g/mol |

InChI |

InChI=1S/FO2/c1-3-2 |

InChIキー |

GQRAHKRZRKCZPQ-UHFFFAOYSA-N |

SMILES |

[O]OF |

正規SMILES |

[O]OF |

その他のCAS番号 |

15499-23-7 |

同義語 |

Dioxygen monofluoride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。